Cas no 5336-53-8 (N-Nitrosodibenzylamine)

N-Nitrosodibenzylamine 化学的及び物理的性質

名前と識別子

-

- Benzenemethanamine,N-nitroso-N-(phenylmethyl)-

- N-Nitrosodibenzylami

- N-Nitrosodibenzylamine

- N,N-dibenzylnitrous amide

- N-Nitrosodibenzylamine1000µg

- AKOS024335581

- D93482

- NSC 338

- DTXSID50201520

- NSC338

- N,N-Dibenzylnitrosamine

- WLN: ONN1R&1R

- 1,1-Dibenzyl-2-oxohydrazine #

- Dibenzylamine N-nitroso-

- FT-0672947

- BRN 1842486

- N-Nitroso-N-(phenylmethyl)benzenemethanamine

- RZJLAUZAMYYGMS-UHFFFAOYSA-N

- CCRIS 2061

- AS-57854

- Benzenemethanamine, N-nitroso-N-(phenylmethyl)-

- Dibenzylnitrosamin [German]

- EN300-7281779

- N-Nitrosodibenzylamine-d4

- CHEMBL166071

- NS00125198

- Dibenzylnitrosamin

- 3-12-00-02336 (Beilstein Handbook Reference)

- 1,1-Dibenzyl-2-oxohydrazine

- DIBENZYLAMINE, N-NITROSO-

- Dibenzylnitrosamine

- UR93Q67P7W

- N,N-dibenzyl-nitrous amide

- 5336-53-8

- SCHEMBL3413430

- Benzenemethanamide, N-nitroso-N-(phenylmethyl)-

- UNII-UR93Q67P7W

- dibenzyl(nitroso)amine

- NSC-338

- Benzenemethanamine, NnitrosoN(phenylmethyl)

- Benzenemethanamine, NnitrosoN(phenylmethyl) (9CI)

- A1-88881

- DB-231560

- N,NDibenzylnitrosamine

- Benzenemethanamide, N-nitroso-N-(phenylmethyl)-(9CI)

- DTXCID80124011

- Dibenzylamine, Nnitroso

-

- MDL: MFCD00019921

- インチ: InChI=1S/C14H14N2O/c17-15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2

- InChIKey: RZJLAUZAMYYGMS-UHFFFAOYSA-N

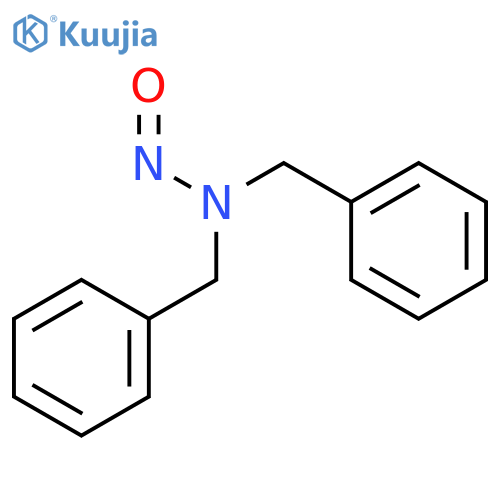

- ほほえんだ: C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=O

計算された属性

- せいみつぶんしりょう: 226.11100

- どういたいしつりょう: 226.110613

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 200

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.7

- 疎水性パラメータ計算基準値(XlogP): 3.2

じっけんとくせい

- 密度みつど: 1.0852 (rough estimate)

- ゆうかいてん: 56-58°C

- ふってん: 367.89°C (rough estimate)

- フラッシュポイント: 208.4°C

- 屈折率: 1.6419 (estimate)

- PSA: 32.67000

- LogP: 3.37020

N-Nitrosodibenzylamine セキュリティ情報

- セキュリティの説明: 24/25

N-Nitrosodibenzylamine 税関データ

- 税関コード:2928000090

- 税関データ:

中国税関コード:

2928000090概要:

292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%

N-Nitrosodibenzylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1289505-5g |

N-nitrosodibenzylamine |

5336-53-8 | 99% | 5g |

$1250 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1289505-10g |

N-nitrosodibenzylamine |

5336-53-8 | 99% | 10g |

$2190 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1289505-1g |

N-nitrosodibenzylamine |

5336-53-8 | 99% | 1g |

$430 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1289505-2g |

N-nitrosodibenzylamine |

5336-53-8 | 99% | 2g |

$650 | 2024-07-28 | |

| TRC | N525450-10mg |

N-Nitrosodibenzylamine |

5336-53-8 | 10mg |

$187.00 | 2023-05-17 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-208053A-10 mg |

N-Nitrosodibenzylamine, |

5336-53-8 | 10mg |

¥1,955.00 | 2023-07-11 | ||

| Enamine | EN300-7281779-2.5g |

dibenzyl(nitroso)amine |

5336-53-8 | 95% | 2.5g |

$1707.0 | 2023-06-01 | |

| Enamine | EN300-7281779-0.1g |

dibenzyl(nitroso)amine |

5336-53-8 | 95% | 0.1g |

$301.0 | 2023-06-01 | |

| Enamine | EN300-7281779-1.0g |

dibenzyl(nitroso)amine |

5336-53-8 | 95% | 1g |

$871.0 | 2023-06-01 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-477355-5mg |

N-Nitrosodibenzylamine-d4, |

5336-53-8 | 5mg |

¥2858.00 | 2023-09-05 |

N-Nitrosodibenzylamine 関連文献

-

Fujian Liu,Yanping Xian,Jiwen Chen,Hao Dong,Huidi Liu,Xindong Guo,Manying Chen,He Li Anal. Methods 2016 8 4245

-

2. Oxidation of N-nitrosodibenzylamine and related compounds by metalloporphyrin-catalysed model systems for the cytochrome P450 dependent mono-oxygenasesJohn R. Lindsay Smith,Michael W. Nee,J. Barry Noar,Thomas C. Bruice J. Chem. Soc. Perkin Trans. 2 1984 255

-

Biswapriya B. Misra Anal. Methods 2021 13 2265

-

4. Contents pages

-

Jack Barrett,D. F. Debenham,Judith Glauser Chem. Commun. (London) 1965 248

-

6. N-nitrosamines from the reaction of N-chlorodialkylamines with sodium nitriteMasayuki Nakajima,John C. Warner,Jean-Pierre Anselme J. Chem. Soc. Chem. Commun. 1984 451

-

7. Index pages

-

T. Axenrod,G. W. A. Milne Chem. Commun. (London) 1968 67

-

9. Base-promoted rearrangement of siloxyammonium salts: a new method of dealkylation of tertiary amines via their N-oxidesRenji Okazaki,Norihiro Tokitoh J. Chem. Soc. Chem. Commun. 1984 192

-

10. Chapter 5. Arynes, carbenes, nitrenes, and related species

N-Nitrosodibenzylamineに関する追加情報

N-Nitrosodibenzylamine: A Comprehensive Overview

N-Nitrosodibenzylamine, commonly referred to as NDBA and identified by the CAS number 5336-53-8, is a compound of significant interest in various scientific and industrial applications. This organic compound, with the molecular formula C14H16N2O, has been extensively studied for its unique chemical properties and potential uses across multiple disciplines. Recent advancements in chemical synthesis and materials science have further highlighted its importance, making it a focal point in contemporary research.

The synthesis of N-Nitrosodibenzylamine involves a series of well-defined chemical reactions, often starting from benzylamine derivatives. Researchers have explored various methods to optimize its production, including the use of catalytic systems and green chemistry principles. These innovations not only enhance the efficiency of synthesis but also align with global sustainability goals, making NDBA a candidate for eco-friendly industrial applications.

In terms of physical properties, N-Nitrosodibenzylamine exhibits a melting point of approximately 125°C and is sparingly soluble in water, with higher solubility observed in organic solvents such as dichloromethane and ethyl acetate. Its stability under varying conditions has been thoroughly investigated, revealing that it remains stable under normal storage conditions but may decompose under extreme thermal or oxidative stress.

The compound's structure plays a pivotal role in its reactivity and functionality. The presence of two benzyl groups attached to the nitrogen atom contributes to its aromatic stability, while the nitroso group imparts unique electronic properties. These characteristics make N-Nitrosodibenzylamine a versatile building block in organic synthesis, particularly in the development of pharmaceutical intermediates and advanced materials.

Recent studies have focused on the application of N-Nitrosodibenzylamine in drug discovery, where it has shown potential as a precursor for bioactive compounds. For instance, researchers have utilized NDBA to synthesize novel anti-inflammatory agents and antioxidants, demonstrating its value in medicinal chemistry. Additionally, its role as a stabilizer in polymer formulations has been explored, offering new avenues for material science innovations.

In environmental science, the behavior of N-Nitrosodibenzylamine in natural systems has become a topic of interest. Studies indicate that it undergoes slow degradation under sunlight exposure, with intermediates forming that may pose environmental risks if not properly managed. This underscores the importance of sustainable practices when handling or disposing of NDBA-containing products.

The toxicity profile of N-Nitrosodibenzylamine has also been scrutinized in recent years. Acute exposure studies reveal that it exhibits moderate toxicity to aquatic organisms, while chronic exposure may lead to bioaccumulation in certain species. Regulatory agencies have consequently recommended stringent safety protocols for workers handling this compound, emphasizing the need for personal protective equipment and controlled environments.

In conclusion, N-Nitrosodibenzylamine (CAS No. 5336-53-8) stands as a multifaceted compound with diverse applications across various fields. Its chemical properties, synthesis methods, and potential uses continue to be explored through cutting-edge research, ensuring its relevance in both academic and industrial settings. As scientific understanding evolves, so too does the scope of applications for this intriguing compound.

5336-53-8 (N-Nitrosodibenzylamine) 関連製品

- 937609-28-4(3-(4-bromo-2-fluorophenyl)methylazetidine)

- 2697176-73-9(2-(dihydroxyboranyl)-5-phenylbenzoic acid)

- 1014093-37-8(4-ethyl-3-(ethylsulfanyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole)

- 1808069-04-6(trans-3-[4-(trifluoromethyl)phenyl]cyclobutanamine)

- 945422-81-1(1-Boc-4-(4-chloro-2-fluorophenyl)piperazine)

- 189506-45-4(2-amino-1-(2-methoxyphenyl)ethan-1-one)

- 145434-22-6(Dimethyl (2,4,6-triisopropylphenyl)boronate)

- 1805527-52-9(Methyl 2,3-bis(trifluoromethyl)-5-iodophenylacetate)

- 1697047-80-5(2-{1-[(tert-butoxy)carbonyl]-3-(ethylamino)azetidin-3-yl}acetic acid)

- 2171963-27-0(3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol)